Hexadecyltrimethylammonium Chloride (CTAC): A Technical Guide to the Mechanism of Cell Lysis
Hexadecyltrimethylammonium Chloride (CTAC): A Technical Guide to the Mechanism of Cell Lysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the multifaceted mechanism of action of Hexadecyltrimethylammonium chloride (CTAC), a quaternary ammonium (B1175870) compound (QAC) widely utilized for its potent antimicrobial and cell-lysing properties. The document details the core physicochemical interactions that lead to cellular disruption, presents quantitative efficacy data, and provides detailed protocols for key experimental assessments.
Core Mechanism of Action: A Multi-Stage Process of Cellular Disruption
Hexadecyltrimethylammonium chloride, a cationic surfactant, executes cell lysis through a coordinated, multi-stage process primarily targeting the cell membrane. The efficacy of CTAC is not attributed to a single event but rather a cascade of disruptive interactions that compromise cellular integrity, leading to rapid cell death.[1]
The mechanism can be delineated into four primary stages:
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Adsorption and Electrostatic Binding: The process initiates with the electrostatic attraction between the positively charged quaternary nitrogen head of the CTAC molecule and the net negative charge of the microbial cell surface.[2][3] Components such as teichoic acids in Gram-positive bacteria, lipopolysaccharides (LPS) in Gram-negative bacteria, and phospholipids (B1166683) in fungal and mammalian cells provide this negative charge.[1]
-
Hydrophobic Insertion and Membrane Disorganization: Following initial binding, the long, hydrophobic 16-carbon alkyl chain (hexadecyl group) of CTAC penetrates the hydrophobic core of the cell's lipid bilayer.[2] This insertion disrupts the ordered structure of the membrane phospholipids, increasing membrane fluidity and creating voids.[1][4]
-
Increased Permeability and Leakage: The disorganization of the lipid bilayer critically compromises the membrane's function as a selective barrier. This leads to a significant increase in permeability, allowing the uncontrolled leakage of essential low-molecular-weight intracellular components, including potassium ions (K+), phosphates, and nucleotides.[1][3]
-
Complete Lysis and Intracellular Degradation: The massive efflux of cellular contents and the inability to maintain the proton motive force, which is critical for ATP synthesis and transport, leads to metabolic collapse.[1] Concurrently, the structural failure of the membrane culminates in the complete lysis of the cell.[4] Some evidence suggests that following membrane collapse, CTAC can cause the degradation of intracellular proteins and nucleic acids.[4]
Quantitative Data on CTAC Efficacy
The lytic and antimicrobial activity of CTAC is concentration and time-dependent. Key metrics include the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), and time-kill kinetics.
| Parameter | Organism(s) | Value(s) | Exposure Time | Assay Type |
| MIC | Candida albicans, C. tropicalis, C. glabrata | 2 - 8 µg/mL | 48 hours | Broth Microdilution |
| MFC | Candida albicans, C. tropicalis, C. glabrata | 2 - 8 µg/mL | 48 hours | Broth Microdilution |
| MIC | Streptococcus mutans | 4 - 8 µg/mL | 24 hours | Broth Microdilution |
| Time-Kill | Candida spp. (at 2x MIC) | >99.9% kill | 2 hours | Time-Kill Kinetics |
| Time-Kill | S. mutans & C. albicans (at MIC) | >99.9% kill | 30 minutes | Time-Kill Kinetics |
| Non-Hemolytic Conc. | Human Blood Cells | Up to 32 µg/mL | Not Specified | Hemolysis Assay |
| IC50 (Cytotoxicity) | HaCaT (Human Keratinocytes) | ~30 µM | 24 hours | MTT Assay |
| CMC | In aqueous solution | 1.58 mM | Not Applicable | Refractive Index |
Note: IC50 data is for the structurally similar Cetyltrimethylammonium Bromide (CTAB) and serves as a proxy for estimating mammalian cell cytotoxicity.[5]
Experimental Protocols
Detailed methodologies for assessing the cell lysis capabilities of CTAC are provided below.
Protocol: Determination of MIC and MFC
This protocol determines the minimum concentration of CTAC required to inhibit the growth (MIC) and kill (MFC) a specific microorganism.
Materials:
-
CTAC stock solution (e.g., 10 mg/mL in sterile water).
-
Appropriate sterile broth medium (e.g., Tryptic Soy Broth for bacteria, YEPD for yeast).
-
Sterile 96-well microtiter plates.
-
Microorganism culture in log-phase growth, adjusted to a standard density (e.g., 1 x 10^6 CFU/mL).[2]
-
Incubator.
-
Microplate reader.
-
Appropriate sterile agar (B569324) plates.
Procedure:
-
Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of CTAC stock solution to the first well and mix thoroughly. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well. This creates a gradient of CTAC concentrations.
-
Controls: Designate wells for a positive control (broth + inoculum, no CTAC) and a negative control (broth only).
-
Inoculation: Add 10 µL of the standardized microorganism suspension to each well (except the negative control).
-
Incubation: Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C) for 24-48 hours.[6]
-
MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (e.g., at 600 nm). The MIC is the lowest CTAC concentration in a well with no visible growth.[7]
-
MFC Determination: To determine the MFC, take 10-20 µL from each well that showed no growth (at and above the MIC) and plate it onto sterile agar plates.
-
Incubation: Incubate the agar plates at the optimal temperature for 24-48 hours.
-
MFC Reading: The MFC is the lowest concentration that results in no colony growth on the agar plate, indicating ≥99.9% killing of the initial inoculum.[8]
Protocol: Time-Kill Kinetic Assay
This assay evaluates the rate at which CTAC kills a microbial population over time.[9]
Materials:
-
Standardized microbial inoculum (e.g., 1 x 10^6 CFU/mL).
-
Sterile broth medium.
-
CTAC solution at desired concentrations (e.g., 1x MIC, 2x MIC).
-
Sterile culture tubes or flasks.
-
Sterile saline or PBS for dilutions.
-
Sterile agar plates.
-
Shaking incubator.
Procedure:
-
Setup: Prepare flasks containing sterile broth with the desired concentrations of CTAC (e.g., 1x MIC, 2x MIC) and a growth control flask (no CTAC).
-
Inoculation: Inoculate each flask with the standardized microbial suspension to achieve a starting density of approximately 5 x 10^5 CFU/mL.
-
Time Zero (T=0): Immediately after inoculation, remove an aliquot from each flask. Perform serial dilutions in sterile saline and plate onto agar to determine the initial CFU/mL count.
-
Incubation and Sampling: Incubate the flasks at the appropriate temperature with shaking. At specified time points (e.g., 0.5, 1, 2, 4, 8, 24 hours), remove an aliquot from each flask.[9][10]
-
Plating: Perform serial dilutions and plate each sample to determine the viable CFU/mL at each time point.
-
Incubation: Incubate the plates until colonies are visible.
-
Data Analysis: Count the colonies on each plate and calculate the CFU/mL for each time point. Plot the log10 CFU/mL versus time for each CTAC concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[9][11]
References
- 1. Kinetics of Bacterial Adaptation, Growth, and Death at Didecyldimethylammonium Chloride sub-MIC Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alteration of Cell Membrane Permeability by Cetyltrimethylammonium Chloride Induces Cell Death in Clinically Important Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propidium Iodide Assay Protocol | Technical Note 183 [denovix.com]
- 4. Propidium Iodide Assay Protocol - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. kijoms.uokerbala.edu.iq [kijoms.uokerbala.edu.iq]
- 7. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bmglabtech.com [bmglabtech.com]
- 9. emerypharma.com [emerypharma.com]
- 10. benchchem.com [benchchem.com]
- 11. nelsonlabs.com [nelsonlabs.com]
